molecular formula C15H34NO4P B1218604 Mapcho-10 CAS No. 70504-28-8

Mapcho-10

Cat. No.: B1218604
CAS No.: 70504-28-8
M. Wt: 323.41 g/mol
InChI Key: VVVDGSCGBGBGFN-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Decyl 2-Trimethylazaniumylethyl Phosphate plays a significant role in biochemical reactions, particularly as a surfactant. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the peroxisomal matrix-protein-import receptor, Pex14p . This interaction is crucial for the import of peroxisomal targeting signal 1 (PTS1) proteins into peroxisomes, which are essential for cellular metabolism and detoxification processes.

Cellular Effects

Decyl 2-Trimethylazaniumylethyl Phosphate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with Pex14p can impact the import of PTS1 proteins, thereby affecting peroxisomal functions and overall cellular homeostasis .

Molecular Mechanism

The molecular mechanism of Decyl 2-Trimethylazaniumylethyl Phosphate involves binding interactions with biomolecules such as Pex14p. This binding facilitates the import of PTS1 proteins into peroxisomes, which is essential for maintaining cellular metabolism and detoxification processes . Additionally, Decyl 2-Trimethylazaniumylethyl Phosphate may exhibit enzyme inhibition or activation, leading to changes in gene expression and cellular functions.

Transport and Distribution

Within cells and tissues, Decyl 2-Trimethylazaniumylethyl Phosphate is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation within specific cellular compartments .

Subcellular Localization

Decyl 2-Trimethylazaniumylethyl Phosphate exhibits specific subcellular localization, primarily within peroxisomes. This localization is directed by targeting signals and post-translational modifications that ensure the compound reaches its intended cellular compartments. The activity and function of Decyl 2-Trimethylazaniumylethyl Phosphate are influenced by its precise subcellular localization .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mapcho-10 is synthesized through a series of chemical reactions involving the alkylation of phosphocholine. The synthetic route typically involves the reaction of decyl bromide with phosphocholine under basic conditions to form n-decylphosphocholine . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process includes rigorous quality control measures to ensure the product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Mapcho-10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphocholine derivatives with different alkyl chain lengths and functional groups, which can be used for different biochemical applications .

Properties

IUPAC Name

decyl 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H34NO4P/c1-5-6-7-8-9-10-11-12-14-19-21(17,18)20-15-13-16(2,3)4/h5-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVDGSCGBGBGFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H34NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60220782
Record name N-Decylphosphorylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70504-28-8
Record name N-Decylphosphorylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070504288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Decylphosphorylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What makes the synthesized compound unique in terms of its physical properties?

A1: The research paper by [] details the synthesis and polymerization of 10-(11-Methacryloyloxyundecyloxycarbonyl)decyl 2-(trimethylammonio)ethyl phosphate. This compound, upon polymerization, exhibits liquid crystalline behavior from room temperature up to approximately 280°C []. This characteristic, combined with its solubility in methanol and hot ethanol, makes it potentially valuable for applications requiring temperature-dependent phase transitions and specific solvent compatibility.

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